2-Phenylethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenylethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3-chlorophenyl group at position 4, a 2-phenylethyl ester at position 3, and methyl groups at positions 2, 7, and 5. Its synthesis likely follows multicomponent Hantzsch-type reactions, leveraging catalysts such as functionalized magnetic nanoparticles or ionic liquids .
Properties
Molecular Formula |
C27H28ClNO3 |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-phenylethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H28ClNO3/c1-17-23(26(31)32-13-12-18-8-5-4-6-9-18)24(19-10-7-11-20(28)14-19)25-21(29-17)15-27(2,3)16-22(25)30/h4-11,14,24,29H,12-13,15-16H2,1-3H3 |
InChI Key |
CBUBAZFLWZEAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)OCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with 2-phenylethylamine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones to alcohols or other reduced forms.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Phenylethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The pharmacological profile of polyhydroquinoline derivatives is highly dependent on substituent patterns:
- Chlorophenyl Position: 3-Chlorophenyl (target compound): No direct activity data are available. However, ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (4l) was synthesized with a similar substituent but showed uncharacterized biological activity . 2-Chlorophenyl: Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate demonstrated significant anti-inflammatory activity at low dosages (e.g., 10 mg/kg) and inhibited Pseudomonas aeruginosa growth with a MIC of 32 µg/mL . 4-Chlorophenyl: Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (7a) was synthesized using GO@Fe₃O₄@Cur–Cu nanocatalysts in 92% yield under mild conditions, though its bioactivity remains unreported .
- Ester Group Modifications: Ethyl vs. For example, benzyl esters of analogous compounds (e.g., benzyl 4-(2-chlorophenyl)-hexahydroquinoline-3-carboxylate) showed higher melting points (178–180°C) due to increased aromatic stacking .
Physical and Spectral Properties
- Melting Points: Benzyl 4-(2-chlorophenyl)-hexahydroquinoline-3-carboxylate: 178–180°C . Ethyl 4-(2,4-dichlorophenyl)-hexahydroquinoline-3-carboxylate: 240–242°C . Expected trend: The 2-phenylethyl ester in the target compound may exhibit a higher melting point than ethyl analogs due to enhanced π-π interactions.
- NMR Data: Ethyl 4-(3-chlorophenyl)-hexahydroquinoline-3-carboxylate (4l): Key signals include δ 7.33 (d, aromatic H), 5.79 (s, NH), and 1.18 ppm (t, CH₃ of ethyl) . Methyl 4-(2-chloro-5-nitrophenyl)-hexahydroquinoline-3-carboxylate: Distinct NOE correlations confirmed the equatorial orientation of the nitro group .
Antimicrobial and Anti-Inflammatory Activities
- Ethyl 4-(2-chlorophenyl)-hexahydroquinoline-3-carboxylate: Reduced P. aeruginosa viability by 78% at 64 µg/mL and showed COX-2 inhibition comparable to celecoxib .
- Hydrazide-linked derivatives: Compounds like ethyl 4-(4-(2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-2-oxoethoxy)-3-ethoxyphenyl)-hexahydroquinoline-3-carboxylate (18) displayed dual antimicrobial and calcium-channel-blocking activities .
Biological Activity
2-Phenylethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound notable for its potential biological activities. This compound belongs to the hexahydroquinoline family and is characterized by a unique molecular structure that allows it to interact with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.0 g/mol. Its structure includes a hexahydroquinoline backbone and various functional groups that contribute to its biological activity. The presence of the 3-chlorophenyl group enhances its interaction with biological receptors and enzymes.
The biological activity of this compound primarily stems from its ability to modulate specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Hydrophobic Interactions : The compound's hydrophobic regions allow it to fit into the active sites of proteins.
- Hydrogen Bonding : Functional groups in the compound can form hydrogen bonds with amino acid residues in target proteins.
These interactions can influence various biological pathways, making the compound a candidate for pharmacological applications.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of 2-Phenylethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate:
- Anticancer Activity : Studies indicate that derivatives of hexahydroquinoline compounds exhibit selective cytotoxicity against cancer cell lines. For instance, certain derivatives showed inhibition of cell proliferation in hepatocellular carcinoma models.
- Receptor Modulation : The compound has been evaluated for its activity on various G protein-coupled receptors (GPCRs), including FFA3/GPR41 and HCA2/GPR109A. These studies suggest that it may act as an agonist or antagonist depending on structural modifications.
- Enzyme Inhibition : The interaction with specific enzymes involved in metabolic pathways has also been studied. For example, inhibition studies have demonstrated its potential to affect enzyme activity related to lipid metabolism.
Case Studies
Several case studies provide insights into the biological effects and therapeutic potentials of this compound:
- Study on Anticancer Properties : A study published in MDPI evaluated the anticancer effects of hexahydroquinoline derivatives on liver cancer cells. The results indicated significant cytotoxicity with an EC50 value indicating potency against specific cancer types .
- Receptor Interaction Analysis : Research focusing on receptor interactions revealed that modifications in the phenyl ring significantly alter the binding affinity to FFA3/GPR41 receptors. Compounds with biphenyl substituents showed enhanced activity compared to simpler structures .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Phenylethyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Bromine substitution | Moderate anticancer activity |
| 2-Phenylethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Fluorine substitution | Enhanced receptor modulation |
| Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7-tetrahydroquinoline | Different substituents | Lower overall bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
